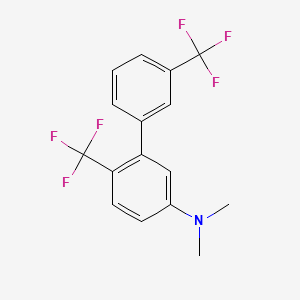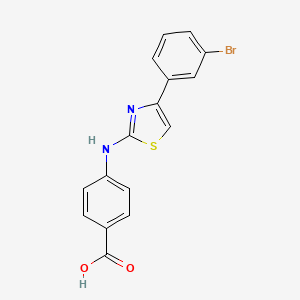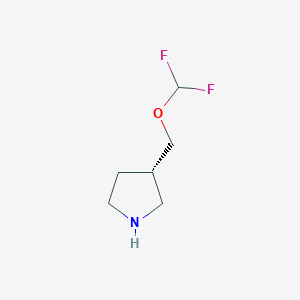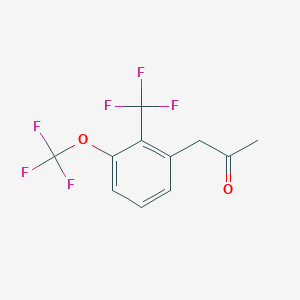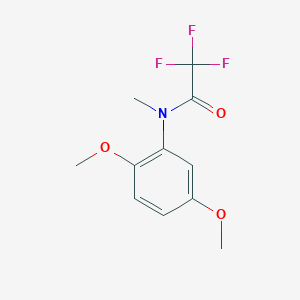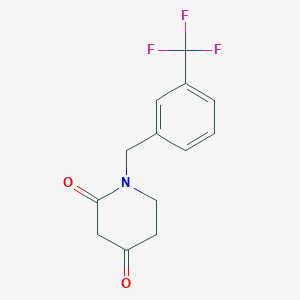
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one is an organic compound that features a complex structure with multiple halogen substitutions. This compound is of interest due to its potential applications in various fields of chemistry and industry. The presence of bromine, iodine, and chlorine atoms in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by iodination and chlorination under controlled conditions. For example, starting with a phenyl derivative, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent iodination can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide. Finally, chlorination can be carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Bromomethyl)-2-chlorophenyl)-1-iodopropan-2-one
- 1-(3-(Iodomethyl)-2-bromophenyl)-1-chloropropan-2-one
- 1-(3-(Chloromethyl)-2-iodophenyl)-1-bromopropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one is unique due to its specific arrangement of bromine, iodine, and chlorine atoms, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C10H9BrClIO |
|---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-iodophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5H2,1H3 |
InChI Key |
CFTONZJAAVXRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1I)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


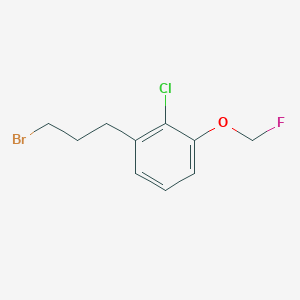
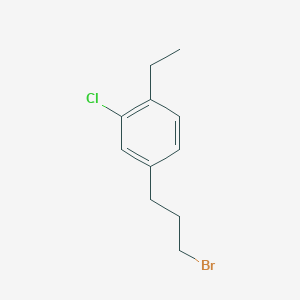
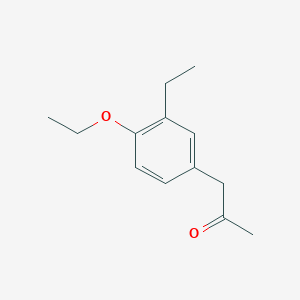
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)

